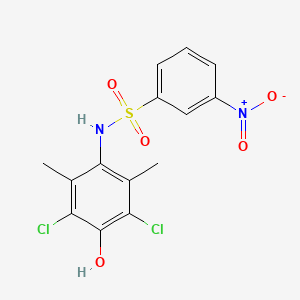
N-(3,5-dichloro-4-hydroxy-2,6-dimethylphenyl)-3-nitrobenzenesulfonamide
説明
N-(3,5-dichloro-4-hydroxy-2,6-dimethylphenyl)-3-nitrobenzenesulfonamide, commonly known as DNBS, is an organic compound that has been widely used in scientific research. DNBS is a sulfonamide derivative that has a nitro group and a hydroxyl group attached to a benzene ring. It is a yellow crystalline powder that is sparingly soluble in water and soluble in organic solvents. DNBS has been used in various biochemical and physiological studies due to its unique properties.
作用機序
DNBS acts as a hapten, which means that it can bind to proteins and induce an immune response. When DNBS is administered, it binds to proteins in the gut lining, which triggers an immune response. This immune response leads to the activation of T cells and the production of cytokines, which in turn leads to inflammation and tissue damage.
Biochemical and Physiological Effects:
DNBS has been shown to induce colitis in animal models, which is characterized by inflammation and tissue damage in the gut. It has also been shown to activate T cells and induce the production of cytokines such as interferon-gamma and interleukin-4. DNBS has been shown to induce the production of nitric oxide by macrophages, which plays a role in the inflammatory response.
実験室実験の利点と制限
One advantage of using DNBS in lab experiments is that it can induce colitis in animal models, which can be used to study the pathogenesis of inflammatory bowel disease. Another advantage is that it can activate T cells and induce the production of cytokines, which can be used to study the immune response. However, one limitation of using DNBS is that it can be toxic to cells at high concentrations, which can interfere with the results of experiments.
将来の方向性
There are several future directions for research involving DNBS. One direction is to study the role of DNBS in the pathogenesis of inflammatory bowel disease. Another direction is to study the immune response to DNBS in more detail, including the role of different immune cells. Additionally, the use of DNBS in drug discovery could be explored, as it may have potential as a therapeutic target for inflammatory diseases. Overall, DNBS is a valuable tool for scientific research and has the potential to contribute to a better understanding of the immune system and inflammatory diseases.
科学的研究の応用
DNBS has been widely used in scientific research as a tool for studying the immune system. It has been used to induce colitis in animal models to study the pathogenesis of inflammatory bowel disease. DNBS has also been used to study the role of T cells in the immune response. It has been shown to activate T cells and induce the production of cytokines such as interferon-gamma and interleukin-4. DNBS has also been used to study the role of macrophages in the immune response. It has been shown to induce the production of nitric oxide by macrophages, which plays a role in the inflammatory response.
特性
IUPAC Name |
N-(3,5-dichloro-4-hydroxy-2,6-dimethylphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O5S/c1-7-11(15)14(19)12(16)8(2)13(7)17-24(22,23)10-5-3-4-9(6-10)18(20)21/h3-6,17,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHUVHMYTHDBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)O)Cl)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one oxime](/img/structure/B3964739.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3964740.png)
![2-{4-[4-(4-morpholinyl)-2-quinazolinyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B3964753.png)

![1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrochloride](/img/structure/B3964763.png)
![2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3964770.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(3-pyridinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B3964772.png)
![N-{[1-(3-cyclohexylpropanoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B3964777.png)
![4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B3964783.png)
![1-(2,4-dichlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrochloride](/img/structure/B3964795.png)
![4-(2-furoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964803.png)
![5-(3-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}pyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one](/img/structure/B3964816.png)

